molecular formula C15H23NO3S B7530856 N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide

N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide

Cat. No. B7530856
M. Wt: 297.4 g/mol
InChI Key: KDNLBAVVQHWAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide is a chemical compound that belongs to the class of cyclohexylamines. It is commonly known as Methoxetamine or MXE. The compound was first synthesized in 2010 by a team of researchers at Pfizer. Since then, it has gained popularity among the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide is not fully understood. However, it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This results in a decrease in the activity of glutamate, which is a neurotransmitter that is involved in various functions, including learning, memory, and pain perception.
Biochemical and Physiological Effects:
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter that is involved in the reward pathway in the brain. Additionally, it has been shown to increase the release of serotonin, which is a neurotransmitter that is involved in various functions, including mood regulation and sleep.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide in lab experiments is its potential to produce results that are similar to those produced by other NMDA receptor antagonists, such as ketamine. Additionally, it has been shown to have a longer duration of action compared to other NMDA receptor antagonists. However, one of the limitations of using N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide in lab experiments is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide. One direction is to study its potential use in the treatment of various medical conditions, including depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, research is needed to develop safer and more effective NMDA receptor antagonists that can be used in various research settings.

Synthesis Methods

The synthesis of N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide involves several steps. The first step is the reaction between 3-methoxyphenylacetonitrile and cyclohexylmagnesium bromide to form 1-(3-methoxyphenyl)cyclohexanol. The second step involves the reaction of the formed alcohol with paraformaldehyde and hydrogen chloride to form N-(3-methoxyphenyl)-N-cyclohexylformamide. The final step involves the reaction of the formed formamide with methanesulfonyl chloride to form N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide.

Scientific Research Applications

N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and chronic pain. Additionally, it has been studied for its potential use in the treatment of drug addiction.

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-19-14-8-6-13(7-9-14)15(10-4-3-5-11-15)12-16-20(2,17)18/h6-9,16H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNLBAVVQHWAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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